Chaps

概要

科学的研究の応用

CHAPS is extensively used in various scientific research applications:

作用機序

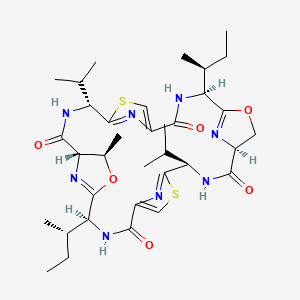

CHAPSは、膜タンパク質を可溶化し、タンパク質間の相互作用を破壊することでその効果を発揮します。 双性イオン性は、タンパク質の疎水性領域と親水性領域の両方に相互作用し、それらの天然の状態を維持することができます . スルホン酸基は負電荷を与え、第四級アンモニウム基は正電荷を与え、this compoundは溶液中のタンパク質を安定化させることができます .

類似の化合物との比較

This compoundは、3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO)などの他の双性イオン性洗剤と比較されることがよくあります。 両方の化合物は類似の化学構造を持っていますが、CHAPSOは追加の水酸基を持っています。これは、その可溶化特性を高める可能性があります . 他の類似の化合物には、タウロデオキシコール酸とタウロケノデオキシコール酸があります。これらは、類似の構造的特徴を持つ胆汁酸です .

生化学分析

Biochemical Properties

CHAPS plays a crucial role in biochemical reactions by solubilizing membrane proteins and maintaining their native state. It combines the properties of sulfobetaine-type and bile salt detergents, making it effective in disrupting lipid-lipid and lipid-protein interactions. This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing them in solution. For instance, it has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin . The detergent’s high critical micelle concentration (6-10 mM) allows it to be easily removed from samples by dialysis, ensuring that the proteins remain functional .

Cellular Effects

This compound affects various types of cells and cellular processes by altering membrane integrity and protein interactions. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . By maintaining the native state of membrane proteins, this compound ensures that cellular processes such as signal transduction and metabolic pathways remain functional.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to membrane proteins and disrupting lipid bilayers. This interaction stabilizes proteins in their native conformation, preventing denaturation. This compound does not interfere with the biological activity of proteins, as it does not disrupt disulfide bridges or other stabilizing interactions within the protein structure . This makes it an ideal detergent for studying protein-protein interactions and enzyme activities in their native state.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is moisture-sensitive and hygroscopic, which can affect its long-term stability . When stored properly, it remains effective for solubilizing proteins and maintaining their activity. Long-term studies have shown that this compound can preserve the catalytic activity of enzymes and the structural integrity of proteins over extended periods . This makes it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively solubilizes membrane proteins without causing toxicity. At high doses, it can disrupt cellular membranes and lead to adverse effects. Studies have shown that this compound concentrations between 1-4% are typically used for protein solubilization in isoelectric focusing gels . It is important to optimize the dosage to achieve the desired effects without causing harm to the cells or tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways by interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by stabilizing membrane proteins and maintaining their activity. For example, this compound treatment has been shown to preserve the catalytic activity of dipeptidyl peptidase IV and nephrilysin, which are involved in peptide metabolism . By maintaining the native state of these enzymes, this compound ensures that metabolic pathways remain functional.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by interacting with transporters and binding proteins. It affects the localization and accumulation of membrane proteins by solubilizing them and maintaining their native state. This compound has been shown to preserve the morphology and marker distribution of urinary exosomes, which are crucial for cell communication and signaling . This ensures that the proteins are properly localized and functional within the cells.

Subcellular Localization

This compound is localized to specific subcellular compartments and organelles by targeting signals and post-translational modifications. It affects the activity and function of proteins by stabilizing them in their native state. For example, this compound treatment has been shown to preserve the catalytic activity of trans-membrane proteases such as dipeptidyl peptidase IV and nephrilysin, which are localized to specific cellular compartments . This ensures that the proteins remain functional and active within the cells.

準備方法

CHAPSは、胆汁酸であるコール酸から合成することができます。 合成経路は、コール酸と3-ジメチルアミノプロピルアミンの反応、続いてスルホン化によるスルホン酸基の導入を伴います . 工業生産方法は一般的に同様の手順を踏みますが、規模が大きく、最終製品の高純度と一貫性を確保します .

化学反応解析

This compoundは比較的安定しており、通常のラボ条件では有意な化学反応を起こしません。双性イオン性のため、酸化と還元に耐性があります。 特定の条件下では、特にスルホン酸基で、置換反応に参加することができます . これらの反応で使用される一般的な試薬には、置換プロセスを促進する強酸または強塩基が含まれます .

科学研究への応用

This compoundは、さまざまな科学研究への応用で広く使用されています。

化学反応の分析

CHAPS is relatively stable and does not undergo significant chemical reactions under normal laboratory conditions. It is resistant to oxidation and reduction due to its zwitterionic nature. it can participate in substitution reactions, particularly at the sulfonate group, under specific conditions . Common reagents used in these reactions include strong acids or bases, which can facilitate the substitution process .

類似化合物との比較

CHAPS is often compared with other zwitterionic detergents such as 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO). Both compounds have similar chemical structures, but CHAPSO has an additional hydroxyl group, which can enhance its solubilizing properties . Other similar compounds include taurodeoxycholic acid and taurochenodeoxycholic acid, which are bile acids with similar structural features .

特性

IUPAC Name |

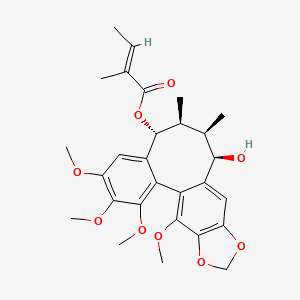

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCMPZBLKLEWAF-BCTGSCMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70997059 | |

| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Amresco MSDS] | |

| Record name | CHAPS | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75621-03-3, 313223-04-0 | |

| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75621-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHAPS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075621033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70997059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanaminium, N,N-dimethyl-N-(3-sulfopropyl)-3-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIUM)-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBP25342AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CHAPS interact with lipid membranes to solubilize membrane proteins?

A1: this compound disrupts the lipid bilayer structure of membranes by intercalating its hydrophobic steroid-like moiety into the hydrophobic core of the membrane [, , ]. This interaction competes with lipid-lipid interactions, leading to the formation of mixed micelles containing this compound, lipids, and membrane proteins, effectively solubilizing the proteins.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C32H58N2O7S, and its molecular weight is 614.9 g/mol.

Q3: Is there any spectroscopic data available on this compound?

A3: While the provided articles do not include specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to analyze its structure and conformation.

Q4: How does this compound perform under various experimental conditions?

A5: this compound is compatible with a wide range of buffers and salts [, ]. Its performance is influenced by temperature, pH, and ionic strength, which can affect its critical micelle concentration (CMC) and aggregation properties [, , ].

Q5: Can this compound be used for long-term storage of membrane proteins?

A5: While this compound is suitable for solubilizing and maintaining protein activity during purification and reconstitution procedures, long-term storage of membrane proteins often requires optimization of detergent concentration and storage conditions, sometimes involving cryoprotectants, to maintain protein stability.

Q6: Does this compound exhibit any catalytic activity?

A6: this compound itself is not catalytically active. It functions as a detergent to solubilize membrane proteins, which may include enzymes with catalytic properties.

Q7: What are the primary applications of this compound in biochemical research?

A7: this compound is widely used for:

- Solubilizing and purifying membrane proteins from various sources [, , , , ].

- Reconstituting membrane proteins into artificial membranes for functional studies [, , , ].

- Investigating protein-lipid interactions and their role in membrane protein function [, , ].

Q8: Have there been computational studies on this compound interactions with membranes?

A8: While the provided articles do not mention specific computational studies, molecular dynamics simulations and other modeling techniques can be used to study the interactions of this compound with lipid bilayers and membrane proteins at a molecular level.

Q9: How do modifications to the this compound structure affect its solubilization properties?

A11: Structural modifications, such as changes to the length of the alkyl chain or the nature of the headgroup, can significantly influence the detergent's CMC, aggregation behavior, and ability to solubilize specific membrane proteins [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)

![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)

![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210235.png)